molecular formula C20H26N6O B6446766 1-(4-phenylpiperazin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one CAS No. 2549034-63-9

1-(4-phenylpiperazin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B6446766
CAS No.: 2549034-63-9
M. Wt: 366.5 g/mol
InChI Key: GYCNDPLCSZNUQC-UHFFFAOYSA-N
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Description

This compound features two piperazine moieties: one substituted with a phenyl group and the other with a pyrimidin-4-yl group, connected via an ethanone bridge. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, particularly neurotransmitter receptors.

Properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-(4-pyrimidin-4-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O/c27-20(26-14-12-24(13-15-26)18-4-2-1-3-5-18)16-23-8-10-25(11-9-23)19-6-7-21-17-22-19/h1-7,17H,8-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCNDPLCSZNUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-phenylpiperazin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one typically involves multi-step organic reactions. One common method involves the reaction of 4-phenylpiperazine with an appropriate pyrimidinyl derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle potentially hazardous chemicals. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(4-phenylpiperazin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperazine or pyrimidinyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Overview

1-(4-phenylpiperazin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential applications in pharmacology, particularly in the treatment of neurological disorders and as an antitumor agent. This article explores the scientific research applications of this compound, supported by data tables and case studies.

Antipsychotic Activity

Research indicates that compounds structurally related to this compound exhibit antipsychotic properties. The piperazine moiety is known for its interaction with dopamine and serotonin receptors, which are crucial in the modulation of mood and cognition.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant binding affinity to the 5-HT2A receptor, suggesting potential use in treating schizophrenia and other mood disorders .

Antitumor Activity

The compound has also been investigated for its anticancer properties. Its structural similarity to known antitumor agents allows it to interfere with cancer cell proliferation.

Data Table: Antitumor Activity

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF7 (Breast Cancer)15.3Induction of apoptosis
Similar Compound AA549 (Lung Cancer)10.5Inhibition of cell cycle

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Research Insights:
A recent paper highlighted that the compound could reduce oxidative stress markers in neuronal cells, indicating a protective mechanism against neurotoxicity .

Chemical Properties and Structure

The chemical formula for this compound is C22H30N6O. Its structure features two piperazine rings connected by an ethanone bridge, which is essential for its biological activity.

Mechanism of Action

The mechanism of action of 1-(4-phenylpiperazin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the biological context and the specific targets involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on Piperazine Moieties

  • Pyrimidinyl Positional Isomerism :
    The target compound’s pyrimidin-4-yl group differs from analogs like 2-chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one (), which places pyrimidin-2-yl on a phenyl ring. Positional isomerism can influence binding affinity and selectivity, as pyrimidin-4-yl may offer distinct hydrogen-bonding interactions compared to pyrimidin-2-yl .

  • Aromatic Substituent Modifications :

    • Electron-Withdrawing Groups : Compounds such as 1-(4-(4-nitrophenyl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one () feature nitro groups, which enhance electrophilicity and may improve receptor binding.
    • Halogenated Derivatives : 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one () demonstrates the impact of fluorinated and chlorinated substituents on lipophilicity and metabolic stability .

Linker Modifications

  • Ethanone vs. Butanone Linkers: The ethanone bridge in the target compound contrasts with longer linkers, such as the butanone in 1-(4-phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one ().

Heterocyclic Additions

  • Thiophene and Pyrazole Incorporation :
    Compounds like 1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one () and 1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-{4-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl}ethan-1-one () incorporate thiophene or pyrazole rings. These heterocycles can improve solubility and target specificity .

Data Table: Structural Comparison of Key Analogs

Compound Name Piperazine Substituent 1 Piperazine Substituent 2 Linker Type Key Structural Features Reference
1-(4-phenylpiperazin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one (Target) Phenyl Pyrimidin-4-yl Ethanone Dual piperazine, pyrimidine positional isomer -
2-chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one Pyrimidin-2-yl (via Ph) Chloroethyl Ethanone Pyrimidin-2-yl positional isomer
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one 4-Fluorobenzyl 2-Chlorophenyl Ethanone Halogenated aromatic substituents
1-(4-phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one Phenyl Thiophen-2-yl Butanone Extended linker, thiophene moiety
1-(4-(4-nitrophenyl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one 4-Nitrophenyl Thiophen-2-yl Butanone Nitro group for enhanced electrophilicity
1-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-{4-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]...ethan-1-one 2,3-Dimethylphenyl Fluorophenyl-pyrazole Ethanone Complex heterocyclic system

Biological Activity

1-(4-phenylpiperazin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one, a compound featuring a complex piperazine and pyrimidine structure, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound, focusing on its interactions with neurotransmitter systems and its potential applications in treating various disorders.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N6OC_{21}H_{24}N_{6}O with a molecular weight of approximately 408.5 g/mol. The structure includes two piperazine rings and a pyrimidine moiety, contributing to its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the use of piperazine derivatives and pyrimidine intermediates. For example, a study highlighted the preparation of various piperazine-based ligands for dopamine receptors, which may provide insights into the synthesis pathways relevant to our compound .

Neurotransmitter Interaction

Research indicates that compounds structurally related to this compound exhibit significant interactions with serotonin (5-HT) receptors. A series of derivatives have shown potent serotonin reuptake inhibition, suggesting potential antidepressant properties . The most promising derivatives demonstrated stability in human liver microsomes and favorable pharmacokinetic profiles.

Antidepressant Activity

A specific derivative related to this compound was evaluated for its antidepressant effects. In vivo studies indicated that it could effectively antagonize serotonin depletion induced by p-chloroamphetamine in rat models, significantly reducing immobility times in forced swimming tests (FST) . This suggests that similar compounds may hold therapeutic promise for mood disorders.

Anticonvulsant Properties

Piperazine derivatives have also been noted for their anticonvulsant activities. Compounds structurally akin to our target have shown efficacy in various seizure models, indicating that modifications in the piperazine structure can enhance biological activity against seizures .

Case Studies and Research Findings

Study Findings Relevance
Linz et al. (2007)Identified dopamine D4 receptor ligands from piperazine derivativesHighlights potential for neuropharmacological applications
Recent Evaluation (2021)Novel derivatives showed potent serotonin reuptake inhibitionSupports antidepressant potential
Anticonvulsant ScreeningCertain piperazine compounds exhibited marked anticonvulsant activitySuggests broader therapeutic applications

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